molecular formula C15H22N2O2 B8188516 (R)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline

(R)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline

Cat. No.: B8188516
M. Wt: 262.35 g/mol
InChI Key: USHPJFZLSLVQET-CYBMUJFWSA-N
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Description

®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline is a chiral compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a Boc-protected aminomethyl group at the 3-position of the tetrahydroisoquinoline ring system. The Boc (tert-butoxycarbonyl) group is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Properties

IUPAC Name

tert-butyl N-[[(3R)-1,2,3,4-tetrahydroisoquinolin-3-yl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-13-8-11-6-4-5-7-12(11)9-16-13/h4-7,13,16H,8-10H2,1-3H3,(H,17,18)/t13-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USHPJFZLSLVQET-CYBMUJFWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CC2=CC=CC=C2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@H]1CC2=CC=CC=C2CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline typically involves the following steps:

    Starting Material: The synthesis begins with commercially available ®-1,2,3,4-tetrahydroisoquinoline.

    Protection of the Amine Group: The amine group of the starting material is protected using Boc anhydride in the presence of a base such as triethylamine. This step results in the formation of ®-Boc-1,2,3,4-tetrahydroisoquinoline.

    Formylation: The protected amine is then subjected to formylation using formaldehyde and a reducing agent like sodium cyanoborohydride to introduce the aminomethyl group at the 3-position.

    Purification: The final product is purified using standard techniques such as column chromatography.

Industrial Production Methods

Industrial production of ®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like alkyl halides or acyl chlorides to introduce different substituents at the aminomethyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced amines or alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and natural products.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a ligand in receptor binding studies.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is employed in the development of novel materials and as a precursor in the production of fine chemicals.

Mechanism of Action

The mechanism of action of ®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions to reveal the free amine, which can then participate in various biochemical pathways. The compound may act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline: The enantiomer of the compound with similar chemical properties but different biological activities.

    3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline: The racemic mixture containing both ® and (S) enantiomers.

    N-Boc-1,2,3,4-tetrahydroisoquinoline: A similar compound without the aminomethyl group at the 3-position.

Uniqueness

®-3-Boc-aminomethyl-1,2,3,4-tetrahydro-isoquinoline is unique due to its chiral nature and the presence of the Boc-protected aminomethyl group. This makes it a valuable intermediate in asymmetric synthesis and a useful tool in stereochemical studies.

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